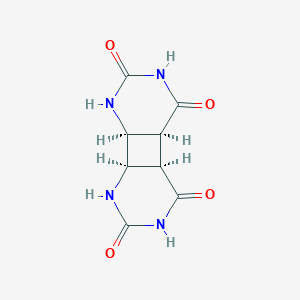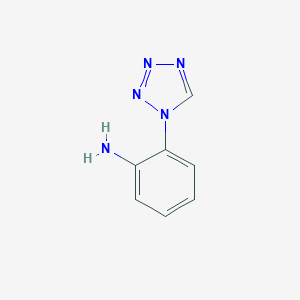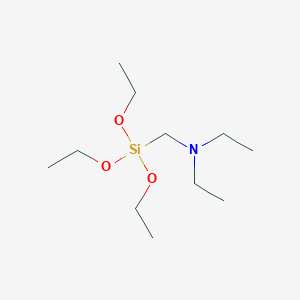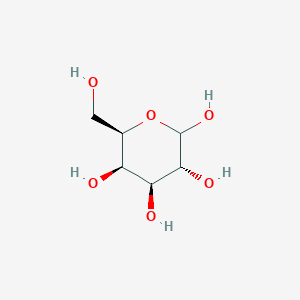
D-Galactose
Overview
Description
D-Galactose is a naturally occurring monosaccharide, commonly found in dairy products, fruits, and vegetables. It is a C4 epimer of glucose, meaning it differs from glucose only in the configuration around the fourth carbon atom. This compound is a crucial component of lactose, the sugar found in milk, and plays a significant role in various biological processes.
Scientific Research Applications
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
D-Galactose plays a crucial role in biochemical reactions. It is involved in the Leloir pathway, a metabolic pathway for the catabolism of this compound . D-Galactosidase, an enzyme, catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This enzyme has been identified and extracted from yeasts, fungi, bacteria, and plants .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, this compound treatment can induce mitochondrial oxidative damage and apoptosis in the cochlear stria vascularis of mice . It can also cause cell swelling, dysfunction, and eventually cell aging .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . In addition, this compound can induce oxidative stress, inflammation, and apoptosis in this compound-induced aging mice .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound can develop a safe aging model of rodent within a short time to screen anti-aging drugs for neurodegenerative disorders including memory impairment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can induce the behavioral impairment of C57 mice in a dose-dependent manner from 50 to 100 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. The most notable is the Leloir pathway, where this compound is converted into glucose 1-phosphate . This pathway involves several enzymes and cofactors, and it plays a crucial role in energy metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. For instance, SGLT1 is a high-affinity, low-capacity glucose transporter in renal proximal tubules that can efficiently transport this compound .
Subcellular Localization
Some studies suggest that the product of the HUP1 gene, which is involved in D-Glucose transport, is localized in the plasmalemma of D-Glucose-induced Chlorella cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose can be synthesized through the hydrolysis of lactose. The common methods include:
Acid Hydrolysis: Lactose is hydrolyzed using inorganic acids like sulfuric acid under high temperature and pressure to yield this compound and glucose.
Enzymatic Hydrolysis: Lactose is hydrolyzed using the enzyme β-galactosidase, which specifically breaks down lactose into this compound and glucose.
Extraction: this compound can also be extracted from plant polysaccharides and other natural sources.
Industrial Production Methods: Industrial production of this compound primarily relies on the acid hydrolysis of lactose due to its cost-effectiveness and efficiency. The process involves:
- Hydrolyzing lactose using sulfuric acid.
- Neutralizing the reaction mixture.
- Purifying the resulting this compound through crystallization and filtration .
Types of Reactions:
Oxidation: this compound can be oxidized to produce D-galactonic acid.
Reduction: Reduction of this compound yields D-galactitol, a sugar alcohol.
Glycosylation: this compound can undergo glycosylation to form glycosides.
Common Reagents and Conditions:
Oxidation: Nitric acid, galactose oxidase.
Reduction: Sodium borohydride.
Glycosylation: Acid catalysts like hydrochloric acid
Major Products:
Oxidation: D-galactonic acid.
Reduction: D-galactitol.
Glycosylation: Various glycosides
Comparison with Similar Compounds
D-Galactose is similar to other hexoses like D-glucose and D-fructose:
D-Glucose: Both are aldohexoses, but this compound differs in the configuration around the fourth carbon atom.
D-Fructose: A ketohexose, differing in the position of the carbonyl group.
Uniqueness:
Specificity: this compound is specifically involved in the synthesis of glycoproteins and glycolipids, particularly in nerve tissues.
Applications: Its role in inducing cellular senescence and targeted drug delivery makes it unique among hexoses
Similar Compounds:
- D-Glucose
- D-Fructose
- D-Mannose
properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015860 | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10257-28-0, 59-23-4 | |
| Record name | D-Galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Galactose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: D-galactose, when administered in high doses, exceeds the body's metabolic capacity. This leads to the accumulation of this compound and its metabolites, such as galactitol and advanced glycation end products (AGEs). [, , , ] These molecules contribute to oxidative stress by increasing reactive oxygen species (ROS) production and impairing antioxidant defense mechanisms. [, , , ] This oxidative stress, in turn, damages cellular components, accelerates cellular senescence, and contributes to various age-related changes. [, , , , ]
ANone: this compound administration in animal models has been shown to induce a range of aging-like effects, including:
- Cognitive decline: Impairment in learning and memory, resembling age-related cognitive decline. [, , , , , ]
- Oxidative stress: Increased levels of oxidative stress markers like malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , , , ]
- Neurological changes: Accumulation of β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer’s disease, and hippocampal damage. [, , ]
- Hormonal imbalances: Alterations in sex hormone levels, including decreased testosterone in males and estrogen in females. [, , ]
- Organ dysfunction: Impairment in various organs, including the liver, kidneys, heart, and reproductive organs. [, , , , , , , ]
A: Research suggests that this compound may not affect all organs equally. For instance, one study found that this compound primarily affected muscle strength in mice without significantly impacting spatial memory or locomotor coordination. [] Another study observed differential effects on bone health, with male rats exhibiting osteoporosis but female rats showing no significant changes. []
A:
- Key Spectroscopic Data:
A: While this compound administration can accelerate aging-like changes in animal models, it is essential to recognize that it does not fully replicate the complexities of natural aging. This compound primarily induces oxidative stress and its downstream consequences, which are just one aspect of the multifactorial aging process. [] Nevertheless, this compound-induced aging models provide a valuable tool for studying specific aspects of aging and evaluating potential anti-aging interventions.
ANone: Numerous studies have explored potential protective strategies against this compound-induced aging, with promising results observed for various interventions:
- Antioxidants: Supplementation with antioxidants like Vitamin E, ascorbic acid, and plant extracts rich in polyphenols has been shown to mitigate this compound-induced oxidative stress and improve associated impairments. [, , , , , , ]
- Exercise: Regular physical activity, such as swimming or treadmill running, has demonstrated protective effects against this compound-induced oxidative stress, cognitive decline, and organ damage. [, , ]
- Dietary interventions: Specific dietary components, such as fructo-oligosaccharides and L-arginine, have shown promise in attenuating this compound-induced aging-related changes. [, ]
- Pharmacological agents: Compounds like curcumin, phlorizin, and diosgenin have been investigated for their potential to counteract this compound-induced aging, with promising findings related to their antioxidant, anti-apoptotic, and neuroprotective properties. [, , ]
- Electroacupuncture: This traditional Chinese medicine technique has shown potential in ameliorating this compound-induced memory impairment and hippocampal damage, possibly through its antioxidant and anti-stress effects. []
ANone: The protective effects observed in various studies are attributed to multiple mechanisms, including:
- Enhanced antioxidant defense: Many interventions, particularly antioxidants, directly scavenge ROS or boost the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress. [, , , , , ]
- Reduced inflammation: Some interventions can suppress the inflammatory response triggered by this compound, further protecting cells and tissues from damage. [, , ]
- Modulation of cell signaling pathways: Certain compounds, like diosgenin and phlorizin, have been shown to influence cell signaling pathways involved in apoptosis (programmed cell death) and cell survival, thereby promoting cell viability and organ function. [, ]
- Neuroprotection: Interventions that specifically target the brain, such as electroacupuncture or curcumin, may directly protect neurons from this compound-induced damage and improve cognitive function. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







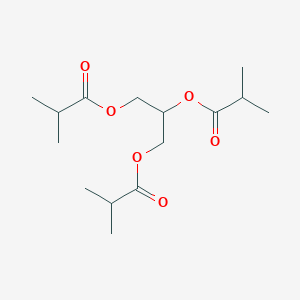
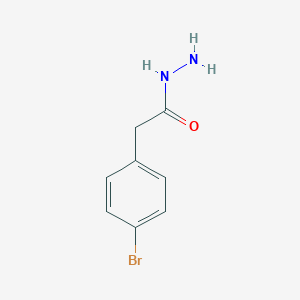
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)


![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)

